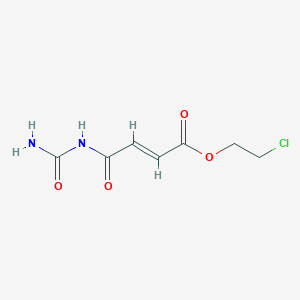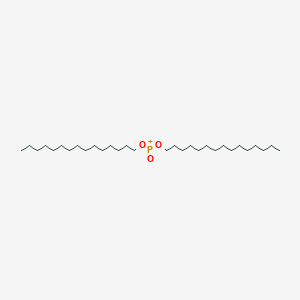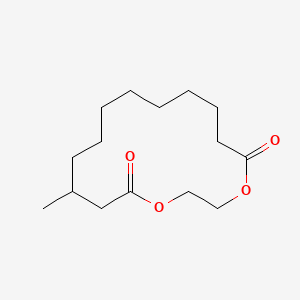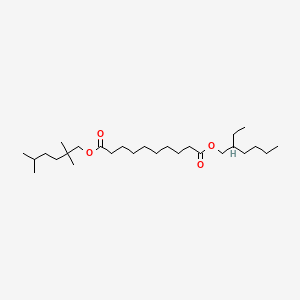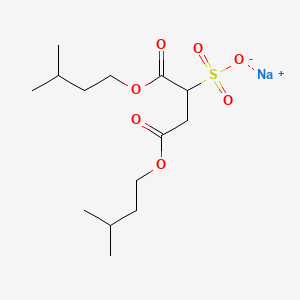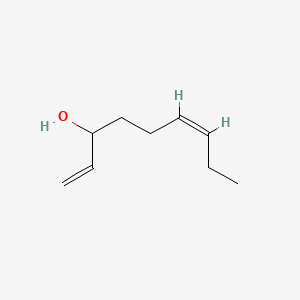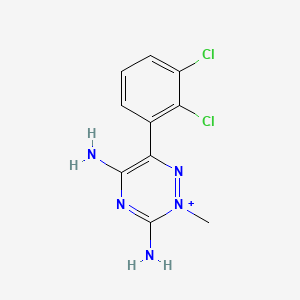![molecular formula C16H10O5 B12648070 3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 1690-63-7](/img/structure/B12648070.png)
3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 142986, also known as PAMAM dendrimer, ethylenediamine core, generation 1.0 solution, is a type of dendrimer with a specific molecular structure. Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have a wide range of applications due to their unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142986 involves a stepwise process known as divergent synthesis. This method starts from a central core molecule, ethylenediamine, and builds outward by successive addition of monomer units. Each generation of the dendrimer involves a two-step reaction:
Michael addition: of methyl acrylate to the amine groups of the core.
Amidation: of the resulting esters with ethylenediamine
Industrial Production Methods
Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually purified by dialysis or ultrafiltration to remove any unreacted monomers or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 142986 undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, or anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of amide or urea derivatives.
Wissenschaftliche Forschungsanwendungen
NSC 142986 has a wide range of applications in scientific research due to its unique structure and properties:
Chemistry: Used as a building block for the synthesis of more complex dendritic structures and nanomaterials.
Biology: Employed in the delivery of genetic material and drugs due to its ability to form stable complexes with nucleic acids and other biomolecules.
Medicine: Investigated for use in targeted drug delivery systems, imaging agents, and as a platform for vaccine development.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sensors .
Wirkmechanismus
The mechanism of action of NSC 142986 in biological systems involves its ability to interact with cell membranes and intracellular targets. The dendrimer can encapsulate or bind to various molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery, where the dendrimer can enhance the solubility, stability, and bioavailability of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the cargo being delivered .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 3.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 4.0 solution
Uniqueness
NSC 142986 is unique due to its specific generation and core structure, which determine its size, surface functionality, and overall properties. Compared to higher-generation dendrimers, NSC 142986 has fewer surface groups and a smaller size, making it suitable for applications where lower molecular weight and reduced steric hindrance are advantageous .
Eigenschaften
CAS-Nummer |
1690-63-7 |
|---|---|
Molekularformel |
C16H10O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
3-hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-19-11-4-2-3-10-13-15(21-14(10)11)9-6-5-8(17)7-12(9)20-16(13)18/h2-7,17H,1H3 |
InChI-Schlüssel |
HMHCMMFOVPQKOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
